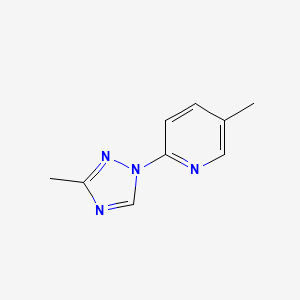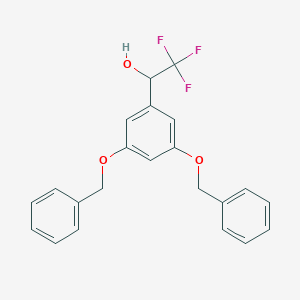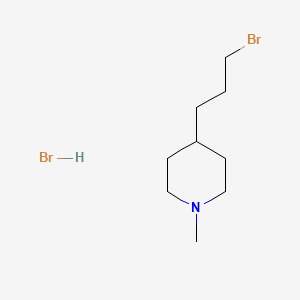
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide is an organic compound that belongs to the class of piperidine derivatives. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a bromopropyl group attached to a piperidine ring, which is further methylated. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide typically involves the reaction of 1-methylpiperidine with 3-bromopropyl bromide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions. The process begins with the preparation of 1-methylpiperidine, which is then reacted with 3-bromopropyl bromide in a solvent such as toluene. The reaction is conducted at elevated temperatures, and the product is purified using techniques such as distillation and crystallization to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dehalogenated compounds and reduced derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide involves its interaction with specific molecular targets and pathways. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of drugs and other bioactive compounds, where the compound acts as a reactive intermediate that modifies biological targets.
Comparación Con Compuestos Similares
4-(3-Bromopropyl)-1-methylpiperidine Hydrobromide can be compared with other similar compounds such as:
3-Bromopropylamine Hydrobromide: Similar in structure but lacks the piperidine ring, making it less versatile in certain synthetic applications.
4-(3-Bromopropyl)morpholine Hydrobromide: Contains a morpholine ring instead of a piperidine ring, which imparts different chemical properties and reactivity.
4-(3-Bromopropyl)pyridine Hydrobromide: Contains a pyridine ring, which affects its electronic properties and reactivity.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the bromopropyl group with the stability and versatility of the piperidine ring.
Propiedades
Fórmula molecular |
C9H19Br2N |
|---|---|
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
4-(3-bromopropyl)-1-methylpiperidine;hydrobromide |
InChI |
InChI=1S/C9H18BrN.BrH/c1-11-7-4-9(5-8-11)3-2-6-10;/h9H,2-8H2,1H3;1H |
Clave InChI |
UCKKWNLDIRUQRH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)CCCBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


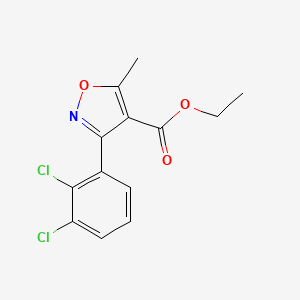
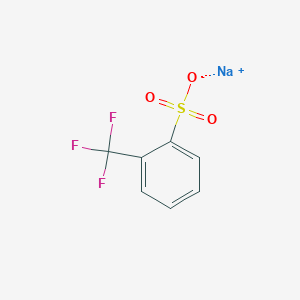
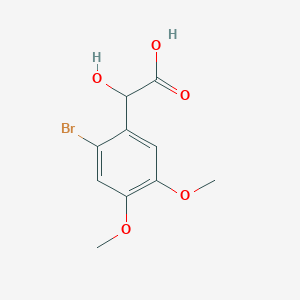
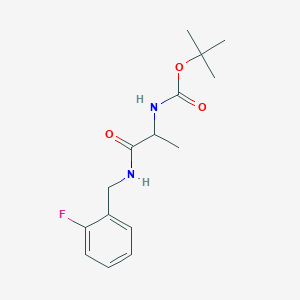
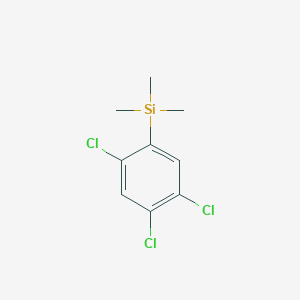

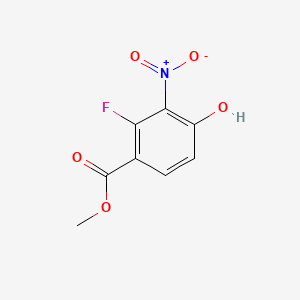
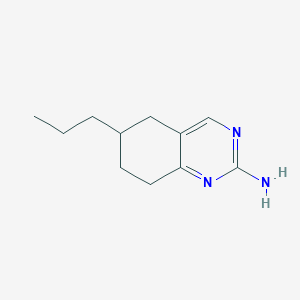
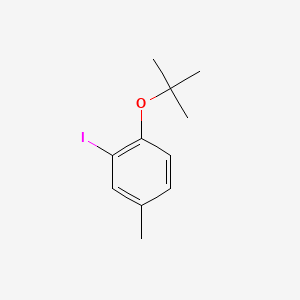
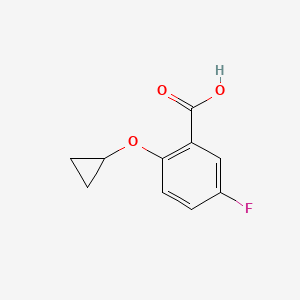
![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)

